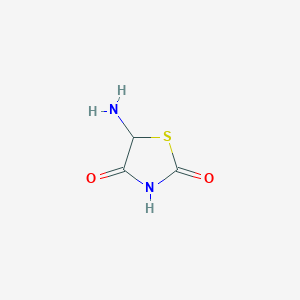

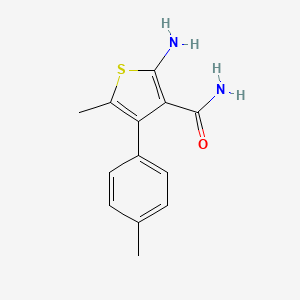

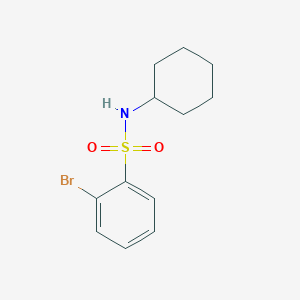

2-氨基-5-甲基-4-(4-甲基苯基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide" is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing a sulfur atom. Thiophene derivatives have been extensively studied due to their diverse pharmacological activities and their potential use in various therapeutic areas. The papers provided discuss various thiophene derivatives with different substitutions and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, along with their biological activities.

Synthesis Analysis

The synthesis of thiophene derivatives involves various organic reactions. For instance, the synthesis of a series of novel thiophene derivatives was achieved by initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . Another study reported the microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls derivatives via Suzuki and Chan-Evans-Lam coupling reactions . Additionally, the Gewald reaction was utilized to synthesize 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes . These methods highlight the versatility and adaptability of synthetic approaches to obtain various thiophene derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their physical and chemical properties as well as their biological activities. The crystal and molecular structure of a related compound, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, was investigated using single-crystal X-ray diffraction data, revealing intra-molecular hydrogen bonding and weak interactions that contribute to the stability of the crystal packing . Such detailed structural analyses are essential for understanding the molecular geometry and the potential interaction of these compounds with biological targets.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are significant for their functionalization and biological activity. For example, methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with primary amines, hydrazine, and phenylhydrazine yield [3,2-d]4(3H)thienopyrimidinones . These reactions are indicative of the reactive nature of thiophene derivatives and their potential for chemical modifications to enhance their biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the study of the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides revealed that these compounds showed more activity than reference drugs against certain strains of microorganisms, indicating their potential as antimicrobial agents . The photophysical properties of 2-amino-3-carboxamide-1,1′-biaryls and 4-(aryl amino)-[1,1′-biphenyl]-3-carboxamide derivatives were also investigated, showing luminescence in the blue region with large Stokes shifts, which could be useful in optical applications .

科学研究应用

抗菌和抗真菌活性

已对2-氨基-5-甲基-4-(4-甲基苯基)噻吩-3-甲酰胺及其衍生物进行了抗菌和抗真菌性能研究。研究表明,这些化合物对各种细菌和真菌菌株表现出显著活性,展示了它们在开发新的抗微生物药物中的潜力 (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003); (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005)。

镇痛活性

已评估了该化合物某些衍生物的镇痛(止痛)活性。研究表明,这些衍生物有望用于开发新的止痛药物 (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020)。

抗肿瘤活性

已经探讨了2-氨基-5-甲基-4-(4-甲基苯基)噻吩-3-甲酰胺衍生物的抗肿瘤活性。这些化合物显示出抑制癌细胞系增殖的潜力,表明它们在癌症治疗中的潜力 (Hao, Lu, Chen, Wang, Ding, & Liu, 2017); (Atta & Abdel‐Latif, 2021)。

抗心律失常和5-羟色胺拮抗活性

从该化合物合成的某些噻吩衍生物显示出抗心律失常、5-羟色胺拮抗和抗焦虑活性,这可能有助于开发治疗各种神经和心血管疾病的药物 (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010)。

光物理性质

已进行了对2-氨基-5-甲基-4-(4-甲基苯基)噻吩-3-甲酰胺衍生物的光物理性质的研究,探索了它们在材料科学中的潜在应用,特别是在发光领域 (Novanna, Kannadasan, & Shanmugam, 2020)。

作用机制

Target of Action

Similar compounds have shown activity against various cell lines , suggesting that this compound might also interact with cellular targets to exert its effects.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been found to affect various cellular processes, suggesting that this compound might also influence multiple biochemical pathways .

Result of Action

Similar compounds have shown various biological activities, suggesting that this compound might also have significant effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of similar compounds .

属性

IUPAC Name |

2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-7-3-5-9(6-4-7)10-8(2)17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWIUBJZKACEOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395401 |

Source

|

| Record name | 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide | |

CAS RN |

438194-93-5 |

Source

|

| Record name | 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)

![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)